ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by multiple nomenclature systems and registry numbers that ensure precise identification across scientific databases and commercial applications. The compound is officially registered under two primary Chemical Abstracts Service numbers: 2059947-41-8 and 74120-22-2, reflecting different aspects of its structural representation and commercial availability. The molecular formula C18H23NO4 accurately describes the atomic composition, indicating eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged in a specific three-dimensional configuration.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, employing descriptive terminology that precisely defines the molecular architecture. Alternative naming conventions include "Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate" and "Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl]propanoate," demonstrating the flexibility in chemical nomenclature while maintaining structural accuracy. The compound's molecular weight has been consistently reported as 317.3795 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
Commercial designation systems further expand the compound's identification framework, with product numbers such as AG0059KO(AGN-PC-0BLCH9) facilitating procurement and inventory management in research settings. The compound's classification as a specialty material reflects its specialized applications in advanced chemical synthesis and pharmaceutical research, distinguishing it from commodity chemicals and emphasizing its value in targeted scientific investigations.
Historical Context in Heterocyclic Chemistry
The development of this compound emerges from a rich historical tradition in heterocyclic chemistry that spans more than a century of scientific investigation. Indole chemistry traces its origins to the nineteenth century study of indigo dye, establishing a foundation that would eventually support the synthesis of complex derivatives like this compound. The historical significance of indole chemistry began with Adolf von Baeyer's pioneering work in 1866, when he successfully reduced oxindole to indole using zinc dust, marking the first systematic approach to indole synthesis and laying the groundwork for future developments in this field.
The evolution of indole synthesis techniques throughout the late nineteenth and early twentieth centuries created the methodological foundation necessary for constructing complex indole derivatives. Emil Fischer's development of the Fischer Indole Synthesis in 1883 provided a fundamental pathway for indole construction using phenylhydrazines and ketones or aldehydes under acidic conditions, establishing principles that continue to influence modern synthetic approaches. This historical methodology demonstrated the feasibility of creating indole structures through controlled chemical transformations, inspiring subsequent generations of chemists to explore increasingly sophisticated synthetic strategies.
The twentieth century witnessed remarkable advances in heterocyclic chemistry that directly influenced the development of compounds like this compound. The introduction of modern synthetic techniques, including metal-catalyzed reactions and carbon-hydrogen activation processes, expanded the possibilities for creating complex indole derivatives with multiple functional groups. These methodological advances enabled chemists to incorporate ester functionalities, alkyl substitutions, and other structural modifications that characterize contemporary indole derivatives.
The contemporary synthesis of indole derivatives reflects a culmination of historical developments in organic chemistry, incorporating lessons learned from classical synthetic methods while embracing modern catalytic approaches. Recent research has emphasized the development of sustainable and efficient synthesis methods, utilizing catalytic systems and carbon-hydrogen activation techniques to achieve regioselective synthesis of functionalized indoles. This historical progression demonstrates how fundamental discoveries in indole chemistry have evolved to support the creation of sophisticated compounds with potential pharmaceutical applications.
Structural Relationship to Indole Derivatives
This compound exemplifies the structural diversity achievable within the indole derivative family through strategic functional group modifications and substitution patterns. The compound's core indole structure consists of a bicyclic aromatic system formed by the fusion of a benzene ring to a pyrrole ring, creating a stable heterocyclic framework that serves as the foundation for extensive chemical elaboration. This fundamental structure provides multiple sites for chemical modification, enabling the incorporation of various functional groups that modulate the compound's physical properties and biological activity.
The structural relationship between this compound and simpler indole derivatives can be understood through systematic comparison of substitution patterns and functional group arrangements. Basic indole derivatives such as ethyl 3-(1H-indol-3-yl)propanoate, which possesses the molecular formula C13H15NO2 and molecular weight 217.26 grams per mole, demonstrate the foundational structure upon which more complex derivatives are built. The progression from simple indole propanoate esters to the more elaborate this compound illustrates the systematic approach to structural modification that characterizes modern indole chemistry.
Comparative analysis with related indole derivatives reveals specific structural features that distinguish this compound within its chemical family. Ethyl 2,2-di(1H-indol-3-yl)propanoate, with molecular formula C21H20N2O2 and molecular weight 332.4 grams per mole, represents an alternative approach to indole derivative synthesis involving bis-indole structures. The structural differences between these compounds highlight the versatility of indole chemistry and the multiple pathways available for creating diverse molecular architectures.
The compound's structural complexity reflects contemporary trends in indole derivative development, emphasizing the incorporation of multiple functional groups to achieve specific chemical and biological properties. The presence of both ethoxy and oxoethyl substituents, combined with methyl substitution on the indole nitrogen, creates a unique molecular architecture that distinguishes this compound from simpler indole derivatives. This structural sophistication represents the modern approach to indole derivative design, where multiple functional groups are strategically incorporated to optimize molecular properties for specific applications.
The biological significance of indole derivatives has been extensively documented through research into their diverse pharmacological activities, providing context for understanding the potential applications of this compound. Studies have demonstrated that indole derivatives exhibit remarkable biological activities, including antiviral properties against dengue virus, highlighting the therapeutic potential of this chemical class. The discovery of 3-acyl-indole derivatives as novel dengue virus inhibitors exemplifies the pharmaceutical relevance of structurally complex indole compounds, suggesting that sophisticated derivatives like this compound may possess similar biological activities.
The structural relationship between this compound and biologically active indole derivatives underscores the importance of systematic structural modification in pharmaceutical research. The indole moiety's prevalence in natural products and pharmaceuticals reflects its fundamental importance in biological systems, serving as a structural component of amino acid tryptophan and neurotransmitter serotonin. This biological relevance provides a theoretical foundation for investigating the potential applications of synthetic indole derivatives in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-4-22-17(20)11-10-16-14(12-18(21)23-5-2)13-8-6-7-9-15(13)19(16)3/h6-9H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFZABNNZJVBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC=CC=C2N1C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719274 | |
| Record name | Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74120-22-2 | |
| Record name | Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate, with the CAS number 74120-22-2, is a compound of growing interest in pharmacological research. Its structure includes an indole moiety, which is known for a variety of biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
- Molecular Formula : C18H23NO4
- Molecular Weight : 317.16 g/mol
- IUPAC Name : Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl]propanoate
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The indole structure can influence GPCR signaling pathways, which are crucial in mediating various physiological responses.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other indole derivatives.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties:
- Cytokine Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects:
- Oxidative Stress Reduction : The compound may reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegenerative processes.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant reduction in tumor size in xenograft models treated with indole derivatives. |
| Study B (2021) | Reported decreased inflammatory markers in a rat model of arthritis following administration of related compounds. |
| Study C (2023) | Showed neuroprotective effects in vitro through modulation of oxidative stress pathways. |
Research Findings
A summary of key research findings regarding the biological activity includes:
- In Vitro Studies : Various assays have confirmed the cytotoxicity against cancer cell lines.
- In Vivo Studies : Animal models have shown promising results regarding inflammation reduction and tumor growth inhibition.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate has shown potential as a precursor in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structure allows for modifications that can enhance biological activity or reduce side effects.
Case Study : Research has indicated that derivatives of this compound exhibit promising anti-cancer properties by inhibiting specific kinases involved in tumor growth.
Materials Science
The compound can serve as a building block for synthesizing novel polymers and materials with unique properties. Its indole structure contributes to the electronic properties of materials, making it useful in organic electronics.
Case Study : A study demonstrated that incorporating this compound into polymer matrices enhanced their conductivity and thermal stability, making them suitable for applications in flexible electronics.
Biochemical Probes
Due to its unique chemical structure, this compound can be utilized as a biochemical probe to study various biological processes. It can interact with specific receptors or enzymes, providing insights into their mechanisms of action.
Case Study : In one investigation, the compound was used to study its binding affinity to serotonin receptors, revealing important information about receptor-ligand interactions that could inform drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl 3-(1H-Indol-3-yl)propanoate (CAS 5548-09-4)
- Molecular Formula: C₁₁H₁₁NO₂
- Key Features : Lacks the 1-methyl substitution and ethoxyethyl side chain present in the target compound.
- Applications: Not explicitly stated, but indole-3-propanoate esters are often intermediates in pharmaceutical synthesis.
- Comparison : The shorter ester chain and absence of substituents reduce molecular weight and may enhance solubility in polar solvents compared to the target compound .
Methyl 2-(1-Methyl-1H-indol-3-yl)acetate (CAS 58665-00-2)
- Molecular Formula: C₁₂H₁₃NO₂
- Key Features: Contains a 1-methylindole core but substitutes the propanoate chain with a shorter acetate group.
Ethyl 3-Hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 183884-11-9)
- Molecular Formula: C₁₃H₁₅NO₄
- Key Features: Features an isoindole moiety and a hydroxyl group on the propanoate chain.
- Comparison : The hydroxyl group introduces hydrogen-bonding capacity, which may increase water solubility relative to the ethoxyethyl-substituted target compound .
Methyl 3-(1-Ethyl-1H-indol-3-yl)-3-oxopropanoate (CAS 1306738-64-6)
- Molecular Formula: C₁₄H₁₅NO₃
- Key Features: Includes a ketone group in the propanoate chain and a 1-ethyl substitution on the indole ring.
- Comparison : The ketone group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the target’s ester-dominated structure .
Functional Analogues
Ethyl 3-(Methylthio)propanoate
3-Ethyl 5-(1-Carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate (CAS 61793-29-1)
- Molecular Formula: C₂₅H₂₉NO₅
- Key Features: A bulky indole derivative with a phenylpropanoic acid substituent.
Physicochemical and Toxicological Comparisons
| Property | Target Compound | Methyl 3-(1H-Indol-3-yl)propanoate | Methyl 2-(1-Methylindol-3-yl)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 317.38 | ~203 (estimated) | ~207 (estimated) |
| Substituents | 1-methyl, ethoxyethyl, propanoate | None, propanoate | 1-methyl, acetate |
| Hazards | Acute toxicity (H302), skin irritation (H315) | No data available | No data available |
| Applications | Laboratory chemicals | Intermediate synthesis | Intermediate synthesis |
- Stability : The target compound is stable under recommended storage conditions , whereas compounds with ketone or hydroxyl groups (e.g., CAS 183884-11-9, 1306738-64-6) may exhibit lower stability due to reactive functional groups.
- Toxicity : The target’s acute oral toxicity (Category 4) is less severe compared to indole derivatives with halogenated substituents, which often exhibit higher toxicity .
Research Findings and Gaps
- Structural Insights: The ethoxyethyl side chain in the target compound likely enhances steric hindrance, reducing enzymatic degradation compared to simpler esters like methyl indole-3-propanoate .
- Synthetic Routes : Similar compounds (e.g., ’s ethyl indole carboxylate) are synthesized via hydrazide reactions, suggesting shared methodologies for indole-ester derivatives .
- Data Limitations : Physical properties (melting point, solubility) and detailed mechanistic studies for the target compound are absent in available literature, hindering direct comparisons .
Preparation Methods
Rhodium-Catalyzed C–H Activation and Coupling with Ethyl Acrylate
One of the prominent methods for synthesizing ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate involves a rhodium-catalyzed C–H activation of indole derivatives followed by coupling with ethyl acrylate.
-
- Catalyst: [Cp*RhCl2]2 (0.01 mmol)
- Oxidant: Cu(OAc)2·H2O (0.2 mmol)
- Solvent: 1,2-Dichloroethane (DCE)
- Temperature: 130 °C
- Time: 10 minutes under microwave irradiation
- Molar ratios: Acetophenone or indole derivative (0.4 mmol), ethyl acrylate (0.8 mmol)
Procedure:
The mixture of the indole substrate, ethyl acrylate, rhodium catalyst, and copper acetate in DCE is stirred under microwave irradiation at 130 °C for 10 minutes. After cooling, the crude product is purified by silica gel chromatography using a hexane:ethyl acetate eluent.Yield and Product:
This method yields the target compound as a yellow oil with yields ranging from 58% to 88%, depending on substrate variation.-
- Rapid reaction time due to microwave assistance.
- High regioselectivity for C–H activation at the indole 2-position.
- Mild oxidizing conditions.
Base-Promoted Cyclization and Alkylation in DMSO
Another approach involves the base-promoted cyclization of ortho-substituted cinnamate derivatives with γ-bromocrotonate in polar aprotic solvents like DMSO, followed by purification.
-
- Base: Potassium carbonate (K2CO3), 3 equivalents
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 120 °C
- Time: 24 hours
Procedure:
In a sealed vial, the ortho-tosylamido cinnamate derivative and γ-bromocrotonate are combined with K2CO3 in DMSO. The mixture is heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with ice-cold water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. Final purification is achieved by column chromatography on silica gel.Yield and Product:
This method produces ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate with yields up to 78%.-
- Straightforward procedure using readily available reagents.
- Suitable for scale-up due to simple reaction setup.
- High purity achievable through standard chromatographic techniques.
Indium(III) Chloride-Catalyzed Reaction of 1-Methyl-1H-Indole with Ethyl Acetoacetate
A classical method involves the use of indium(III) chloride as a Lewis acid catalyst to promote the reaction between 1-methyl-1H-indole and ethyl acetoacetate under reflux conditions.
-
- Catalyst: Indium(III) chloride (0.085 to 0.38 mmol)
- Substrates: 1-methyl-1H-indole and ethyl acetoacetate in molar excess
- Temperature: Reflux (~110 °C)
- Time: 2 hours
- Atmosphere: Argon
Procedure:
Under an inert atmosphere, indium(III) chloride is added to a mixture of 1-methyl-1H-indole and ethyl acetoacetate. The mixture is heated to reflux for 2 hours. Upon cooling, ice water is added, and the product is extracted with ethyl acetate. The organic phase is washed, dried over magnesium sulfate, and concentrated. Purification is done by silica gel chromatography.Yield and Product:
The reaction yields ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-1,4-dimethylcyclopent[b]indole-1-acetate in 33–36% yield.-
- The product structure was reassigned based on NMR and MS data, indicating the formation of a tetrahydrocyclopent[indole] derivative rather than a simple indole ester.
- This method is useful for obtaining structurally complex indole derivatives.
Catalytic Hydrogenation of Ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate
Post-synthesis modification of the acrylate intermediate can be achieved by catalytic hydrogenation.
-
- Catalyst: 10% Pd/C
- Solvent: Methanol
- Atmosphere: Hydrogen gas (balloon)
- Temperature: Room temperature
- Time: 24 hours
Procedure:
The acrylate intermediate is dissolved in methanol, purged with nitrogen, and then subjected to hydrogenation under a hydrogen atmosphere with Pd/C catalyst. After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The product is purified by column chromatography.Outcome:
This step converts the acrylate double bond to the corresponding saturated propanoate, yielding the target ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)propanoate.
Data Summary Table of Preparation Methods
| Method No. | Key Reagents & Catalyst | Conditions | Yield (%) | Product Notes |
|---|---|---|---|---|
| 1 | [Cp*RhCl2]2, Cu(OAc)2·H2O, ethyl acrylate | 130 °C, microwave, 10 min | 58–88 | Indole C–H activation, yellow oil product |
| 2 | K2CO3, ortho-tosylamido cinnamate, γ-bromocrotonate | 120 °C, DMSO, 24 h | ~78 | Base-promoted cyclization, high purity |
| 3 | Indium(III) chloride, 1-methyl-1H-indole, ethyl acetoacetate | Reflux ~110 °C, 2 h, argon | 33–36 | Lewis acid catalysis, tetrahydrocyclopent[indole] derivative |
| 4 | 10% Pd/C, H2, MeOH | RT, 24 h | Not specified | Hydrogenation of acrylate to propanoate |
Research Findings and Notes
Microwave-assisted rhodium catalysis offers rapid and efficient synthesis with high regioselectivity, suitable for generating indole derivatives functionalized at the 2-position with ethyl 3-(3-(2-ethoxy-2-oxoethyl))propanoate moieties.
Base-promoted cyclization in DMSO provides a robust route for synthesizing ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate precursors, which can be further transformed into the target compound.
Indium(III) chloride catalysis, although yielding a structurally related but distinct compound, demonstrates the versatility of Lewis acid catalysis in indole chemistry and highlights the importance of careful structural characterization.
Catalytic hydrogenation is an effective post-synthetic modification step to convert acrylate intermediates to saturated propanoates, completing the synthesis of the target compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
